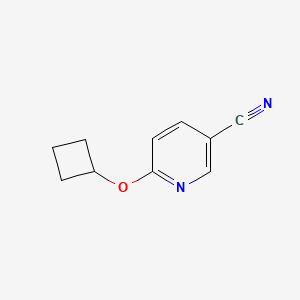

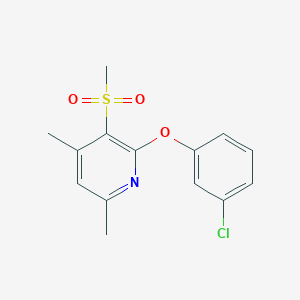

6-Cyclobutoxypyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Prion Disease Inhibition

Compounds based on the aminopyridine-carbonitrile scaffold, such as 2-aminopyridine-3,5-dicarbonitrile, have been identified for their potential to inhibit prion replication in cultured cells. These compounds mimic dominant-negative prion protein mutants, showing significant improvement in bioactivity against infectious prion isoforms (PrP^Sc) and possess pharmacokinetic profiles suitable for evaluation in animal models of prion disease (May et al., 2007).

Synthesis and Structural Analysis

Various derivatives of aminopyridine-carbonitrile have been synthesized through methodologies like Tandem Michael addition/imino-nitrile cyclization. These processes allow for the creation of complex molecules with potential applications in material science and pharmacology, demonstrating the versatility of this chemical scaffold in synthesizing structurally diverse compounds (Dong et al., 2010).

Anticancer Activity

The synthesis and characterization of methoxypyridine-carbonitrile derivatives have shown promising in vitro cytotoxicity against cancer cell lines such as liver (HepG2), prostate (DU145), and breast (MBA-MB-231). These findings suggest the potential of pyridine-carbonitrile derivatives in developing new anticancer agents (Al‐Refai et al., 2019).

Catalysis and Green Chemistry

Sodium ascorbate has been used as a catalyst in the synthesis of aminopyrazole-carbonitriles, demonstrating an environmentally friendly approach to creating densely functionalized pyrazoles. This showcases the role of pyridine-carbonitrile derivatives in facilitating greener chemical reactions and contributing to sustainable chemistry practices (Kiyani & Bamdad, 2018).

Antimicrobial and Antiviral Research

Pyridine-carbonitrile derivatives have been investigated for their antimicrobial and antiviral activities, with several compounds displaying significant inhibitory effects against various bacterial and viral pathogens. This indicates the potential of these compounds in developing new antimicrobial and antiviral agents (Bogdanowicz et al., 2013).

Propiedades

IUPAC Name |

6-cyclobutyloxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLWXJDMVYAKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)

![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)